molecular formula C27H46 B1629867 Cholest-8(14)-ene CAS No. 54725-42-7

Cholest-8(14)-ene

Cat. No.: B1629867
CAS No.: 54725-42-7
M. Wt: 370.7 g/mol
InChI Key: LOYUFUGUVLIJNJ-DODPYBLNSA-N
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Description

Cholest-8(14)-ene: is a steroidal compound that belongs to the class of sterols, which are essential components of cell membranes in eukaryotic organisms. Sterols play a crucial role in maintaining membrane fluidity and permeability. This compound is a derivative of cholesterol and is involved in various biochemical pathways, including cholesterol biosynthesis and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholest-8(14)-ene can be synthesized through several chemical reactions involving cholesterol or its derivatives. One common method involves the reduction of 5α-cholest-8(14)-en-7-one using metal-ammonia reduction, which yields this compound as a product . The reaction conditions typically include the use of metal catalysts such as sodium or lithium in liquid ammonia.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of sterols from natural sources such as animal tissues or plant materials. The extracted sterols are then subjected to chemical modifications to obtain this compound. The process may include steps like saponification, extraction, and chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: Cholest-8(14)-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form cholest-8(14)-en-3-one, a key intermediate in sterol biosynthesis . Reduction reactions can convert this compound to other sterol derivatives, such as cholest-7-en-3β-ol .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Metal-ammonia reduction using sodium or lithium in liquid ammonia.

    Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Cholest-8(14)-en-3-one

    Reduction: Cholest-7-en-3β-ol

    Substitution: Halogenated sterol derivatives

Scientific Research Applications

Cholest-8(14)-ene has several scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

  • Utilized in the production of steroidal drugs and supplements.
  • Employed in the formulation of cosmetics and skincare products due to its role in maintaining skin barrier function.

Mechanism of Action

Cholest-8(14)-ene exerts its effects primarily through its involvement in cholesterol biosynthesis and metabolism. It acts as an intermediate in the conversion of lanosterol to cholesterol, a process that involves multiple enzyme-catalyzed reactions . The compound can inhibit the activity of enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is a key regulatory enzyme in cholesterol biosynthesis . By modulating the activity of these enzymes, this compound can influence cholesterol levels in cells and tissues.

Comparison with Similar Compounds

Cholest-8(14)-ene can be compared with other similar sterol compounds, such as:

Uniqueness: this compound is unique due to its specific double bond positions at the 8 and 14 positions, which confer distinct chemical and biological properties. Its role as an intermediate in cholesterol biosynthesis and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

(9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-21,23,25H,6-18H2,1-5H3/t20-,21?,23-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYUFUGUVLIJNJ-DODPYBLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CCC4CCCC[C@@]4([C@H]3CC[C@]12C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624506
Record name Cholest-8(14)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54725-42-7
Record name Cholest-8(14)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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